molecular formula C20H16N2O5 B5172186 ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Cat. No.: B5172186
M. Wt: 364.4 g/mol
InChI Key: OPDXGUBLOZRTNF-BOPFTXTBSA-N
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Description

Ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a pyrazolidinone ring and a formylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves the following steps:

    Formation of the Pyrazolidinone Ring: The initial step involves the formation of the pyrazolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the Formylphenyl Group: The formylphenyl group is introduced through a condensation reaction with a formyl-substituted benzaldehyde. This step often requires the use of a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid, such as sulfuric acid, to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The pyrazolidinone ring can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
  • **Ethyl 4-[(methyl(phenyl)amino)methylene]amino]benzoate

Uniqueness

Ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to the presence of both the formyl group and the pyrazolidinone ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-2-27-20(26)15-7-9-16(10-8-15)22-19(25)17(18(24)21-22)11-13-3-5-14(12-23)6-4-13/h3-12H,2H2,1H3,(H,21,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDXGUBLOZRTNF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C=O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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